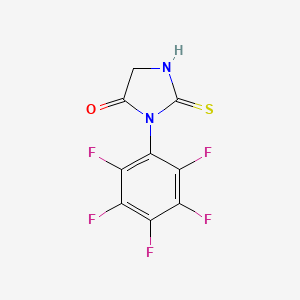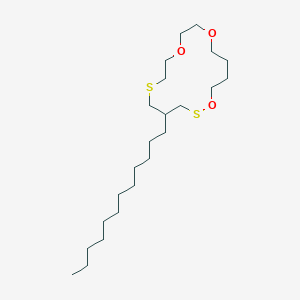
4-Dodecyl-1,9,12-trioxa-2,6-dithiacyclohexadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Dodecyl-1,9,12-trioxa-2,6-dithiacyclohexadecane is a chemical compound with the molecular formula C16H32O3S2 It is known for its unique structure, which includes a dodecyl chain and a trioxa-dithiacyclohexadecane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dodecyl-1,9,12-trioxa-2,6-dithiacyclohexadecane typically involves the reaction of dodecyl alcohol with specific reagents to form the desired ring structure. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the formation of the trioxa-dithiacyclohexadecane ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process may include purification steps to isolate the compound from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4-Dodecyl-1,9,12-trioxa-2,6-dithiacyclohexadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different thiol derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.
Wissenschaftliche Forschungsanwendungen
4-Dodecyl-1,9,12-trioxa-2,6-dithiacyclohexadecane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems.
Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 4-Dodecyl-1,9,12-trioxa-2,6-dithiacyclohexadecane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with biological membranes and proteins, potentially disrupting their function. This interaction can lead to various biological effects, such as antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-Dodecyl-1,9,12-trioxa-2,6-dithiacyclohexadecane include:
- This compound analogs with different alkyl chain lengths.
- Compounds with similar ring structures but different functional groups.
Uniqueness
What sets this compound apart from similar compounds is its specific combination of a dodecyl chain and a trioxa-dithiacyclohexadecane ring
Eigenschaften
CAS-Nummer |
188956-23-2 |
|---|---|
Molekularformel |
C23H46O3S2 |
Molekulargewicht |
434.7 g/mol |
IUPAC-Name |
4-dodecyl-1,9,12-trioxa-2,6-dithiacyclohexadecane |
InChI |
InChI=1S/C23H46O3S2/c1-2-3-4-5-6-7-8-9-10-11-14-23-21-27-20-19-25-18-17-24-15-12-13-16-26-28-22-23/h23H,2-22H2,1H3 |
InChI-Schlüssel |
YEMOXJHOQKXHJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1CSCCOCCOCCCCOSC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine](/img/structure/B14241607.png)
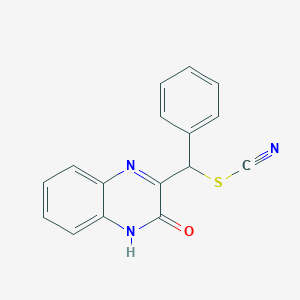
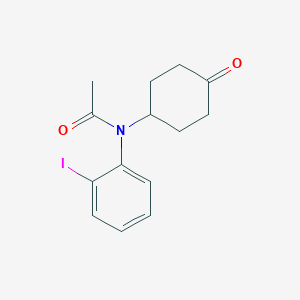
![Ethyl 6,7-diphenyltetrazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B14241624.png)

![2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol](/img/structure/B14241632.png)
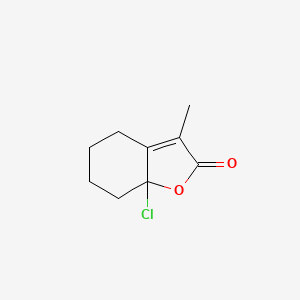

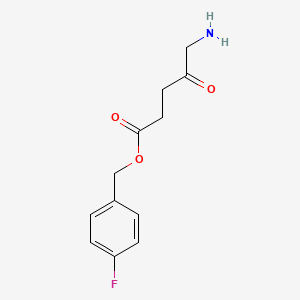
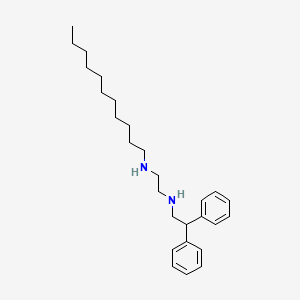
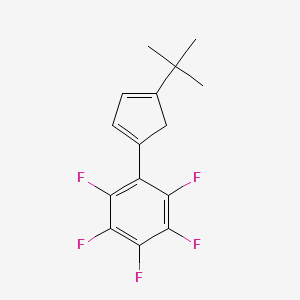
![2(5H)-Furanone, 3-bromo-4-[4-(methylthio)phenyl]-](/img/structure/B14241689.png)
![[(Pent-2-en-1-yl)oxy]acetic acid](/img/structure/B14241692.png)
